6-bromo-4-methoxy-1H-indole-3-carbaldehyde
Overview
Description
6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .
Mode of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-bromo-4-methoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aryl hydrocarbon receptors, which are involved in the regulation of biological responses to environmental toxins . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Additionally, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues within the active site of the enzyme or receptor . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at low temperatures . Prolonged exposure to light or higher temperatures can lead to its degradation, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic transformations can influence the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function . The specific enzymes involved in these pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and localization, thereby affecting its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism.
Biological Activity
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a significant compound within the indole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound (CAS No. 1202766-19-5) features a bromine atom and a methoxy group on the indole structure, which enhances its reactivity and biological activity. The compound can be synthesized through methods involving bromination and methoxylation of indole derivatives, often yielding high purity suitable for biological studies .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates by disrupting mitochondrial function and elevating reactive oxygen species (ROS) levels .
- Cytotoxicity : In vitro studies report significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of tumor growth. For instance, compounds in the indole family have demonstrated IC50 values as low as 0.57 μM against tubulin polymerization .
The following table summarizes the anticancer activity of related indole compounds:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
6-Bromo-4-methoxyindole-3-carbaldehyde | TBD | Induces apoptosis, G2/M arrest |
Indole derivative 1 | 0.57 | Inhibits tubulin polymerization |
Indole derivative 2 | 2.29 | Disrupts mitochondrial membrane potential |
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic functions crucial for cell survival and proliferation .
- Receptor Interaction : It can also bind to cellular receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest.
Study on Cancer Cell Lines
In a study investigating the effects of various indole derivatives on cancer cell lines, 6-bromo-4-methoxyindole demonstrated potent activity against MDA-MB-231 (breast cancer) cells with an IC50 value indicating significant cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis by increasing ROS levels and activating caspase cascades .
Antimicrobial Study
Another research effort focused on the antimicrobial efficacy of indole derivatives, including 6-bromo-4-methoxyindole. Results showed notable inhibition of bacterial growth in tested strains, suggesting potential applications in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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